2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile
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Overview
Description
2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile is a complex organic compound that features a hydrazinyl group and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile typically involves the reaction of 2-cyanobutan-2-yl hydrazine with 2-methylbutanenitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or 1,4-dioxane, and may require a base catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitrile groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-cyanopropan-2-yl benzodithioate
- 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
Uniqueness
2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile is unique due to its specific structural features, such as the presence of both hydrazinyl and nitrile groups.
Properties
IUPAC Name |
2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h13-14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKARROVXSCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NNC(C)(CC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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